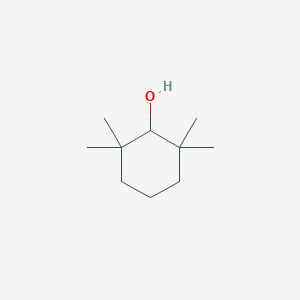

2,2,6,6-tetramethylcyclohexan-1-ol

Vue d'ensemble

Description

2,2,6,6-Tetramethylcyclohexanol is a cyclohexanol with four methyl groups attached to the 2nd and 6th carbon atoms . It has a molecular weight of 156.27 .

Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethylcyclohexanol is C10H20O . The molecule contains a total of 31 bonds, including 11 non-H bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

When treated with an acid, the hydroxyl group (-OH) in 2,2,6,6-Tetramethylcyclohexanol gets protonated and forms a good leaving group (water), which leaves, creating a carbocation .Physical and Chemical Properties Analysis

2,2,6,6-Tetramethylcyclohexanol is a liquid at room temperature .Applications De Recherche Scientifique

Thermooxidative Stability in Lubricating Oils

Research conducted by Gurbanov, Kuli-zade, and Mamed’yarov (2008) explored the chemical structure of 2,2,6,6-tetramethylcyclohexanol among other compounds to understand its impact on the thermooxidative stability. This study suggests potential applications in developing esters for use in lube oils due to their promising stability characteristics (Gurbanov et al., 2008).

Oxidative Reactions in Chemistry

Smith, Thomas, and Whittaker (1993) investigated the influence of α-substituents, including 2,2,6,6-tetramethylcyclohexanol, on the oxidative cleavage by nitric acid. The study's findings are significant for understanding the chemical reactions and mechanisms, particularly in the context of synthesizing ketones and dicarboxylic acids (Smith et al., 1993).

Application in Synthesis of Chemical Substances

Laz'yan et al. (1994) focused on the utility of 2,2,6,6-tetramethylcyclohexanol derivatives, such as 2,2,6,6-tetrachlorocyclohexanone, in synthesizing various chemical substances including herbicides and medicinal preparations like klofelin and ortofen. This study illustrates the compound's significance in producing intermediates for various chemical and pharmaceutical products (Laz'yan et al., 1994).

Neopolyols Synthesis for Industrial Applications

Yusiphova, Gurbanov, and Jafarov (2022) investigated the synthesis of cyclic neopolyols, including 2,2,6,6-tetramethylolcyclohexanol, through aldol condensation. This study is relevant for industrial chemistry, particularly in optimizing conditions for producing such compounds with high yield, which can be used in various industrial applications (Yusiphova et al., 2022).

Mécanisme D'action

The influence of α-substituents on the oxidative cleavage of cyclohexanol by nitric acid in the presence of copper (II) and vanadium (V) ions has been investigated. Following the initial oxidation to give the cyclohexanone, further reaction, leading to ring opening of the ketone, requires at least one α-hydrogen. Thus 2,2,6,6-tetramethylcyclohexanol is converted to the corresponding ketone .

Safety and Hazards

The safety information for 2,2,6,6-Tetramethylcyclohexanol includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2,2,6,6-tetramethylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)6-5-7-10(3,4)8(9)11/h8,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVSVXOGJXPOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288408 | |

| Record name | 2,2,6,6-Tetramethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-41-0 | |

| Record name | NSC55768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,6,6-Tetramethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

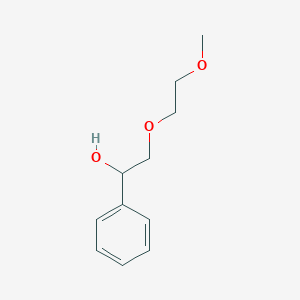

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Methoxyethoxy)ethyl]piperazine](/img/structure/B3385972.png)

![3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid](/img/structure/B3385977.png)

![[(2R,6R)-6-Methyloxan-2-yl]acetic acid](/img/structure/B3386058.png)